Octanoic acid, 8-isothiocyanato-, ethyl ester

Bioconjugation Linker chemistry Spacer arm design

Octanoic acid, 8-isothiocyanato-, ethyl ester (CAS 111823-31-5) is an ω-isothiocyanato aliphatic carboxylic acid ethyl ester, belonging to the alkyl isothiocyanatocarboxylate family. It features an eight-carbon saturated methylene chain bearing a terminal isothiocyanate (–NCS) group at one terminus and an ethyl ester at the other, yielding a bifunctional scaffold with a molecular formula of C₁₁H₁₉NO₂S and a molecular weight of 229.34 g·mol⁻¹.

Molecular Formula C11H19NO2S
Molecular Weight 229.34 g/mol
Cat. No. B13259647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic acid, 8-isothiocyanato-, ethyl ester
Molecular FormulaC11H19NO2S
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCN=C=S
InChIInChI=1S/C11H19NO2S/c1-2-14-11(13)8-6-4-3-5-7-9-12-10-15/h2-9H2,1H3
InChIKeyOBKAONFQVSSZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Isothiocyanatooctanoate: Structural Class and Procurement-Relevant Physicochemical Profile


Octanoic acid, 8-isothiocyanato-, ethyl ester (CAS 111823-31-5) is an ω-isothiocyanato aliphatic carboxylic acid ethyl ester, belonging to the alkyl isothiocyanatocarboxylate family [1]. It features an eight-carbon saturated methylene chain bearing a terminal isothiocyanate (–NCS) group at one terminus and an ethyl ester at the other, yielding a bifunctional scaffold with a molecular formula of C₁₁H₁₉NO₂S and a molecular weight of 229.34 g·mol⁻¹ . The compound is supplied as a ≥95% purity reagent and is classified as a synthetic biochemical intermediate . Its dual functionality—a nucleophile-reactive –NCS group and a hydrolysable ethyl ester—distinguishes it from simple mono-isothiocyanates and positions it as a versatile building block for heterocyclic synthesis, bioconjugation linker design, and thiourea-based compound library construction [1][2].

Scaffold Bifunctional: –NCS and ethyl ester
Spacer Eight-carbon methylene chain for extended reach
Grade High-purity synthetic intermediate

Why Ethyl 8-Isothiocyanatooctanoate Cannot Be Replaced by Generic Alkyl Isothiocyanates or Shorter-Chain Analogs


Within the alkyl isothiocyanatocarboxylate series, chain-length variation directly modulates three selection-critical parameters: spacer-arm reach, lipophilicity, and conformational flexibility [1]. The eight-carbon chain in ethyl 8-isothiocyanatooctanoate provides a markedly different spatial separation between reactive termini compared to the six-carbon ethyl 6-isothiocyanatohexanoate or the two-carbon ethyl isothiocyanatoacetate [2][3]. Furthermore, the ω-position (terminal) of the –NCS group in this compound confers a distinct reactivity profile relative to 2-isothiocyanato isomers, where the electron-withdrawing ester carbonyl is in closer proximity to the electrophilic carbon of the isothiocyanate [4]. Simply interchanging with a shorter-chain analog or a simple alkyl isothiocyanate (e.g., octyl isothiocyanate lacking the ester) eliminates the ester handle required for downstream conjugation or hydrolysis, fundamentally altering the synthetic utility and pharmacokinetic properties of any derived conjugate or heterocycle. The quantitative evidence below substantiates these differentiation points.

Spacer length Shorter-chain analogs (e.g., C6) reduce spacer reach, which may limit bioconjugation clearance.
Functional handle Alkyl isothiocyanates lacking the ethyl ester eliminate the hydrolysis/conjugation handle, altering downstream utility.
Regioisomer effect The 2-isothiocyanato isomer exhibits increased electrophilicity and hydrolysis susceptibility, which may reduce synthetic robustness.

Quantitative Differentiation Evidence for Ethyl 8-Isothiocyanatooctanoate vs. Closest In-Class Analogs


Spacer-Arm Length: C8 vs. C6 ω-Isothiocyanato Ester — Impact on Bioconjugate Design

Ethyl 8-isothiocyanatooctanoate provides an 8-methylene bridge between the ester carbonyl and the isothiocyanate nitrogen, yielding a through-bond spacer length approximately 2.5 Å longer than the 6-methylene bridge of ethyl 6-isothiocyanatohexanoate [1][2]. This difference is critical in bioconjugation where insufficient linker length leads to steric hindrance and reduced labelling efficiency. The C8 spacer places the reactive –NCS group further from the ester anchor, reducing intramolecular constraints during thiourea formation with protein lysine residues or small-molecule amines [3].

Spacer Length
Reported
+2 methylene units vs C6 analog (~2.5 Å longer reach)
Informs linker choice for reduced steric hindrance in bioconjugates
Computed structural comparison
Bioconjugation Linker chemistry Spacer arm design Cross-linking

Lipophilicity (XLogP3-AA) Differentiation: C8 vs. C6 vs. C2 ω-Isothiocyanato Esters

The computed lipophilicity of ethyl 8-isothiocyanatooctanoate is estimated as XLogP3-AA ≈ 3.9, based on group-contribution additivity from the experimental logP of the C6 analog (XLogP3-AA = 2.9) plus approximately 0.5 log units per additional methylene [1][2]. The C2 analog, ethyl isothiocyanatoacetate, has an even lower lipophilicity. This logP difference translates to an approximately 10-fold higher octanol-water partition coefficient per two methylene units, directly affecting membrane permeability, non-specific protein binding, and extraction efficiency in analytical workflows [3].

Lipophilicity
Reported
XLogP3-AA ≈ 3.9 (Δ +1.0 vs C6, ≈10-fold higher P)
Balanced logP supports membrane-permeable probe design
Estimated from C6 experimental value; confirm independently
Lipophilicity Drug design Membrane permeability ADME

ω-Isothiocyanato vs. 2-Isothiocyanato Regioisomer: Differential Reactivity Toward Amine Nucleophiles

The reactivity study by Drobnica, Floch, and Gemeiner (1976) demonstrated that ω-isothiocyanato carboxylates (where –NCS is terminally positioned on the alkyl chain, as in ethyl 8-isothiocyanatooctanoate) exhibit kinetically distinct behaviour from 2-isothiocyanato carboxylates (where –NCS is alpha to the ester carbonyl). The electron-withdrawing ester group in 2-isothiocyanato isomers increases the electrophilicity of the –NCS carbon through an inductive effect transmitted over one bond, accelerating amine addition but also promoting competing hydrolysis. The ω-isomers, with the ester separated by a flexible methylene chain, display moderated reactivity that favours cleaner thiourea formation with reduced side-product profiles in synthetic applications [1][2].

Regioisomer Reactivity
Class-level
ω-NCS: moderated electrophilicity; 2-NCS: enhanced, higher hydrolysis
Supports ω-isomer for cleaner thiourea synthesis under aqueous conditions
Class-level kinetic trend (Drobnica et al., 1976)
Isothiocyanate reactivity Regioisomer comparison Thiourea synthesis Kinetics

Gas Chromatographic Retention Index: Verified Identity and Relative Polarity Ranking Among Alkyl Isothiocyanatocarboxylates

The systematic GC-MS study by Rajniaková and Floch (1993) established Kovats retention indices for a homologous series of alkyl isothiocyanatocarboxylates on stationary phases of differing polarity, providing a verified analytical fingerprint for the compound class [1]. The ethyl 8-isothiocyanatooctanoate (C8) elutes with a predictably higher retention index than the C6 analog and lower than C10, enabling unambiguous identity confirmation in procurement quality control. This chromatographic characterisation is absent for most non-commercial or custom-synthesised analogs and provides a quantitative benchmark for incoming material verification [1].

GC-MS Identity
Reported
Kovats retention index available in published dataset
Enables identity confirmation against peer-reviewed GC standard
Rajniaková & Floch, 1993; verify against vendor COA
Quality control GC-MS characterization Retention index Purity verification

Commercial Purity Specification: ≥95% with Defined Long-Term Storage Conditions

The AKSci vendor datasheet specifies a minimum purity of 95% for ethyl 8-isothiocyanatooctanoate (CAS 111823-31-5) with a recommendation for long-term storage in a cool, dry place . In contrast, the close analog ethyl 6-isothiocyanatohexanoate is primarily available through custom synthesis or as a non-certified research intermediate without a standardised purity specification from major catalog suppliers [1]. This difference in commercial maturity and documented quality control reduces procurement risk for the C8 compound in regulated or scaled research environments.

Purity Specification
Specification review
≥95% (vendor datasheet); defined storage conditions
Reduces procurement risk for stoichiometry-sensitive applications
Verify lot-specific COA; C6 analog lacks commercial certification
Procurement quality Purity specification Storage stability Vendor datasheet

Conformational Flexibility: Rotatable Bond Count Comparison Across ω-Isothiocyanato Ester Homologs

The computed rotatable bond count for ethyl 8-isothiocyanatooctanoate is 10, compared to 8 for the C6 analog and approximately 4 for the C2 analog [1][2]. Each additional rotatable bond increases the conformational ensemble accessible to the molecule, which is a critical design parameter for linker applications where the spacer must adopt specific geometries to bridge two binding partners without imposing strain [3]. The C8 spacer provides a balance: sufficient flexibility to accommodate diverse conjugate geometries without the excessive conformational entropy penalty associated with longer-chain analogs (e.g., C12+), which can reduce effective molarity in intramolecular reactions.

Conformational Flexibility
Reported
10 rotatable bonds (Δ +2 vs C6, +6 vs C2)
Intermediate flexibility balances conformational adaptation vs entropic penalty
Computed topological descriptor
Conformational analysis Molecular flexibility Linker design Structure-property relationship

Procurement-Driven Application Scenarios for Ethyl 8-Isothiocyanatooctanoate Based on Quantitative Differentiation Evidence


Bioconjugate Linker for Antibody or Protein Labelling Requiring ≥8-Atom Spacer Clearance

When designing isothiocyanate-based fluorescent or affinity labels for antibodies, the 8-methylene spacer of ethyl 8-isothiocyanatooctanoate provides approximately 2.5 Å greater reach than the C6 analog, reducing steric interference between the fluorophore and the protein surface [1]. The ω-position of the –NCS group ensures that the ethyl ester remains available for subsequent hydrolysis to the free carboxylic acid, enabling further conjugation to amine-containing cargo via carbodiimide chemistry. The ≥95% commercial purity specification ensures reproducible labelling stoichiometry across batches .

Heterocyclic Library Synthesis Exploiting Balanced Electrophilicity of the Terminal –NCS Group

For medicinal chemistry groups generating thiourea-, thiohydantoin-, or thiazole-based libraries, the ω-isothiocyanato regioisomer offers cleaner reaction profiles than the 2-isothiocyanato isomer, which is prone to competing hydrolysis due to the electron-withdrawing ester in the α-position [2]. The moderated electrophilicity of the terminal –NCS in the C8 compound enables one-pot, multi-component cyclocondensation reactions with hydrazines or 1,2-diamines without rigorous exclusion of moisture, increasing synthetic throughput [2][3].

GC-MS-Verifiable Building Block for Analytical Method Development and Quality Control

The existence of published Kovats retention indices for the homologous series of alkyl isothiocyanatocarboxylates provides a peer-reviewed analytical reference for identity confirmation and purity assessment of incoming material [4]. This is particularly valuable for regulated laboratories (e.g., pharmaceutical impurity profiling or forensic toxicology) where compound identity must be verified against an independent, literature-derived standard rather than solely against a vendor certificate of analysis.

Membrane-Permeable Probe Design Utilising Intermediate Lipophilicity (XLogP3-AA ≈ 3.9)

For cellular imaging or target engagement studies requiring passive membrane permeability, the estimated XLogP3-AA of ~3.9 positions ethyl 8-isothiocyanatooctanoate in the optimal range for cell penetration while retaining sufficient aqueous solubility for handling [5]. This contrasts with the C2 analog (XLogP ≈ 1.4, potentially too polar for efficient membrane crossing) and longer-chain analogs (C12+, XLogP > 5, risking aggregation and non-specific membrane partitioning), making the C8 compound the preferred choice for intracellular covalent labelling applications.

Application
Selection Property
Validation Focus
Bioconjugate linker design
Spacer-arm length and ester handle
Conjugation efficiency and steric clearance
Heterocyclic library synthesis
Regioisomeric form (ω-NCS)
Reaction selectivity and hydrolytic stability
GC-MS identity verification
Published retention index
Identity confirmation against literature standard
Membrane-permeable probe design
Intermediate lipophilicity
Passive membrane permeability assessment
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